molecular formula C26H50B2N2 B1590220 (+)-Isopinocampheylborane TMEDA complex CAS No. 68297-74-5

(+)-Isopinocampheylborane TMEDA complex

Cat. No. B1590220
CAS RN: 68297-74-5
M. Wt: 412.3 g/mol
InChI Key: YIPGSNPACSKQKJ-AUDPXGPISA-N
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Description

(+)-Isopinocampheylborane TMEDA complex is a highly effective and efficient reagent for the synthesis of a wide range of organic compounds. This complex has been used in many scientific research applications, including organic synthesis, catalysis, and biochemistry. It is a combination of an organic borane and a tertiary amine, and it is an important reagent for the synthesis of organic compounds due to its high reactivity and selectivity.

Scientific Research Applications

Asymmetric Hydroboration

  • The complex has been studied for its role in asymmetric hydroboration, a process important in organic synthesis. Soderqulst et al. (1988) explored the single crystal X-ray structure of the monoisopinocampheylborane-TMEDA complex and proposed a model for asymmetric induction, explaining the reagent's selectivity in hydroboration of different alkene types (Soderqulst, Hwang-Lee, & Barnes, 1988).

Synthesis of Optically Pure Derivatives

  • Shapland and Vedejs (2006) demonstrated that isopinocampheylborane derivatives with high enantiomeric excess (ee) can be obtained through hydroboration using DMAP.BH3 activated by iodine. This process yields air-stable products readily purified by crystallization, useful in the synthesis of optically pure compounds (Shapland & Vedejs, 2006).

Catalytic C–F Bond Activation

  • Breyer, Braun, and Kläring (2012) investigated the reaction of [Pd(Me)2(tmeda)] with phosphine, leading to the formation of various palladium complexes. This study contributes to the understanding of C–F bond formation and activation, demonstrating the TMEDA complex's role in organometallic chemistry (Breyer, Braun, & Kläring, 2012).

Development of Nickel-Catalyzed Cross-Coupling

  • Magano and Monfette (2015) synthesized NiCl(o-tolyl)(TMEDA) and applied it in various nickel-catalyzed coupling reactions. The complex's stability and versatility make it an attractive choice for such reactions, contributing to the development of more efficient and accessible catalytic processes (Magano & Monfette, 2015).

Synthesis of Enantiomerically Pure Isopinocampheylamine

Mechanism of Action

properties

InChI

InChI=1S/2C10H17B.C6H16N2/c2*1-6-8-4-7(5-9(6)11)10(8,2)3;1-7(2)5-6-8(3)4/h2*6-9H,4-5H2,1-3H3;5-6H2,1-4H3/t2*6-,7+,8-,9-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPGSNPACSKQKJ-AUDPXGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]C1CC2CC(C1C)C2(C)C.[B]C1CC2CC(C1C)C2(C)C.CN(C)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.CN(C)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50B2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499897
Record name PUBCHEM_12482036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12482036

CAS RN

68297-74-5
Record name PUBCHEM_12482036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Isopinocampheylborane TMEDA Complex
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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